Dissociation Constant Comparison: Meconic Acid vs. Chelidonic Acid
Meconic acid and chelidonic acid both exhibit exceptionally strong acidity, with dissociation constants (pKa values) in the same order of magnitude as sulfuric acid [1]. Potentiometric titration studies demonstrated that both compounds are very strong acids, a property attributed to resonance stabilization of the γ-pyrone ring [1]. While no direct pKa difference was reported, the study confirms that both meconic acid and chelidonic acid share this unique acidic strength classification, distinguishing them from comenic acid (monocarboxylic) and kojic acid (non-dicarboxylic) which lack comparable proton dissociation capacity. This shared property is essential for applications requiring strong acid behavior, but the structural differences (meconic acid possesses a 3-hydroxy substituent absent in chelidonic acid) confer distinct metal chelation and stability profiles.
| Evidence Dimension | Acid dissociation constant (pKa) magnitude |
|---|---|
| Target Compound Data | pKa in the same order of magnitude as sulfuric acid |
| Comparator Or Baseline | Chelidonic acid: pKa in the same order of magnitude as sulfuric acid; Comenic acid and kojic acid: not comparable (monocarboxylic/non-dicarboxylic) |
| Quantified Difference | Both compounds share classification as very strong acids; difference in chelation and stability due to structural substituents |
| Conditions | Potentiometric titration in aqueous solution |
Why This Matters
The strong acidity classification confirms meconic acid's suitability for applications requiring high proton dissociation capacity, but the structural distinction (3-hydroxy group) necessitates compound-specific validation for chelation or stability-dependent assays.
- [1] Miyamoto, S., & Brochmann-Hanssen, E. (1962). Dissociation constants of certain γ-pyrone dicarboxylic acids. Meconic acid and chelidonic acid. Journal of Pharmaceutical Sciences, 51(6), 552–554. View Source
